4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2,5,6-trimethylpyrimidine
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Description
4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2,5,6-trimethylpyrimidine is a useful research compound. Its molecular formula is C18H24N8 and its molecular weight is 352.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 352.21239280 g/mol and the complexity rating of the compound is 482. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been reported to act on various targets such as rorγt, phd-1, jak1, and jak2 . These targets are involved in various biological processes, including immune response, oxygen sensing, and signal transduction .
Mode of Action
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been reported to act as inverse agonists or inhibitors, modulating the activity of their targets .
Biochemical Pathways
Given the reported targets of similar compounds, it can be inferred that the compound may influence pathways related to immune response, oxygen sensing, and signal transduction .
Result of Action
Given the reported targets of similar compounds, it can be inferred that the compound may have effects on immune response, oxygen sensing, and signal transduction .
Biochemical Analysis
Cellular Effects
It is known that triazolopyrimidines can have a wide range of effects on cell function . These can include impacts on cell signaling pathways, gene expression, and cellular metabolism. The specific effects of this compound would likely depend on the specific cell type and the concentration of the compound.
Molecular Mechanism
It is known that triazolopyrimidines can exert their effects at the molecular level through a variety of mechanisms . These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the effects of triazolopyrimidines can change over time . This can include changes in the compound’s stability, degradation, and long-term effects on cellular function.
Dosage Effects in Animal Models
It is known that the effects of triazolopyrimidines can vary with dosage . This can include threshold effects, as well as toxic or adverse effects at high doses.
Metabolic Pathways
It is known that triazolopyrimidines can interact with a variety of enzymes and cofactors . This can include effects on metabolic flux or metabolite levels.
Transport and Distribution
It is known that triazolopyrimidines can interact with a variety of transporters and binding proteins . This can include effects on the compound’s localization or accumulation.
Subcellular Localization
It is known that triazolopyrimidines can be directed to specific compartments or organelles based on their chemical structure . This can include any targeting signals or post-translational modifications.
Properties
IUPAC Name |
5,6-dimethyl-7-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N8/c1-11-13(3)21-15(5)23-16(11)24-6-8-25(9-7-24)17-12(2)14(4)22-18-19-10-20-26(17)18/h10H,6-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFVGQVVFQKVKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)C3=C(C(=NC4=NC=NN34)C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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